molecular formula C16H14N2O B13587165 4-(2-(Benzyloxy)phenyl)-1H-imidazole

4-(2-(Benzyloxy)phenyl)-1H-imidazole

Cat. No.: B13587165
M. Wt: 250.29 g/mol
InChI Key: PKBDTMKAUPPRHJ-UHFFFAOYSA-N
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Description

4-(2-(Benzyloxy)phenyl)-1H-imidazole is a high-purity chemical compound offered for research and development applications. It features the privileged aryl-imidazole scaffold, which is recognized as a critical pharmacophore in medicinal chemistry for its versatile biological activities and ability to interact with biological polymers . This specific scaffold is extensively investigated in oncology and immunology research. Phenyl-imidazole derivatives are established as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a significant immunomodulatory enzyme that is a promising therapeutic target for cancer treatment . Inhibition of IDO1 can help counteract the immune-suppressive microenvironment of tumors, potentially restoring the body's ability to mount an effective anti-tumor immune response . Furthermore, research into related aryl imidazolyl urea compounds has demonstrated their high potency as inhibitors of acid ceramidase (aCDase), a key enzyme in sphingolipid metabolism . Targeting aCDase has shown promise in reducing fibrosis markers, such as collagen production, indicating its potential for developing new therapeutic options for fibrotic diseases like liver fibrosis . The imidazole ring itself is a fundamental structure in biochemistry, found in the amino acid histidine and essential biomolecules like histamine and purine bases . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers are encouraged to consult the scientific literature for the latest advancements in the use of phenyl-imidazole derivatives.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

5-(2-phenylmethoxyphenyl)-1H-imidazole

InChI

InChI=1S/C16H14N2O/c1-2-6-13(7-3-1)11-19-16-9-5-4-8-14(16)15-10-17-12-18-15/h1-10,12H,11H2,(H,17,18)

InChI Key

PKBDTMKAUPPRHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CN=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(benzyloxy)phenyl]-1H-imidazole typically involves the following steps:

    Formation of the benzyloxyphenyl intermediate: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as potassium carbonate.

    Imidazole ring formation: The benzyloxyphenyl intermediate is then reacted with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring.

Industrial Production Methods

While specific industrial production methods for 4-[2-(benzyloxy)phenyl]-1H-imidazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(benzyloxy)phenyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Dihydroimidazole derivatives.

Comparison with Similar Compounds

Key Observations:
  • Electron-Withdrawing Groups (e.g., Fluorine) : Fluorine substitution (as in 2-(4-fluorophenyl)-1H-benzimidazole) enhances metabolic stability and bioavailability due to reduced cytochrome P450-mediated oxidation .
  • Hydroxyl Groups : Hydroxy-substituted derivatives (e.g., 2-(4-hydroxyphenyl)-1H-benzimidazole) exhibit improved solubility but lower membrane permeability compared to benzyloxy analogs .
  • Hybrid Structures : Triazole-thiazole hybrids (e.g., 9c in ) demonstrate superior enzyme inhibition due to synergistic hydrogen bonding and π-π stacking interactions .
Physicochemical Data:
Compound Name Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
2-(4-Fluorophenyl)-1H-benzimidazole 198–200 3.2 0.12 (water)
2-(4-Hydroxyphenyl)-1H-benzimidazole 215–217 2.1 1.8 (DMSO)
9c (Triazole-thiazole hybrid) 162–164 4.5 0.08 (water)
Trends:
  • LogP : Benzyloxy and fluorophenyl groups increase lipophilicity (LogP > 3), favoring blood-brain barrier penetration but reducing aqueous solubility .
  • Melting Points : Hydroxy-substituted compounds exhibit higher melting points due to intermolecular hydrogen bonding .

Structure-Activity Relationship (SAR) Insights

  • Benzyloxy Group : Enhances binding to hydrophobic enzyme pockets (e.g., acetylcholinesterase) but may increase susceptibility to metabolic oxidation .
  • Halogenation : Fluorine at the 4-position of the phenyl ring improves metabolic stability without significantly altering steric bulk .
  • Triazole Linkers : Improve target engagement through hydrogen bonding and conformational rigidity, as seen in α-glucosidase inhibitors .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2-(Benzyloxy)phenyl)-1H-imidazole, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions starting from benzimidazole or imidazole precursors. A scalable approach involves coupling amidines with α-halo ketones under reflux conditions (e.g., DMF or dichloromethane as solvents). Catalysts such as palladium or copper salts enhance selectivity . Purification via column chromatography or recrystallization improves purity. Key variables include temperature control (60–120°C), solvent polarity, and stoichiometric ratios of reagents .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

  • Methodology :

  • NMR : Analyze 1H NMR for aromatic proton splitting patterns (δ 7.0–8.5 ppm) and benzyloxy group protons (δ 4.5–5.5 ppm). 13C NMR identifies carbonyl/imine carbons (δ 150–160 ppm) .
  • IR : Look for N-H stretching (~3400 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. How can researchers assess the preliminary biological activity of this compound in antimicrobial assays?

  • Methodology : Use standardized in vitro assays:

  • Antibacterial : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines.
  • Antifungal : Disk diffusion against C. albicans.
  • Control with known agents (e.g., ciprofloxacin) and solvent blanks. Activity correlates with substituent electronegativity and lipophilicity .

Advanced Research Questions

Q. What structural modifications to this compound enhance its pharmacokinetic properties, and how are these evaluated?

  • Methodology :

  • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to improve metabolic stability.
  • Assess logP (HPLC) for lipophilicity and aqueous solubility (shake-flask method).
  • In vitro ADME : Microsomal stability assays (CYP450 metabolism) and Caco-2 permeability .

Q. How can computational chemistry approaches, such as molecular docking or QSAR studies, inform the design of derivatives with enhanced biological activity?

  • Methodology :

  • Molecular Docking : Use AutoDock/Vina to predict binding to targets (e.g., bacterial DNA gyrase or fungal CYP51). Analyze pose clusters and binding energies .
  • QSAR : Build regression models using descriptors like Hammett σ (electronic effects) and molar refractivity (steric effects). Validate with leave-one-out cross-validation .

Q. What strategies are effective in resolving conflicting biological activity data observed in different in vitro models for derivatives of this compound?

  • Methodology :

  • Replicate assays under standardized conditions (e.g., pH, temperature, cell line).
  • Use orthogonal assays (e.g., ATP bioluminescence vs. resazurin for cytotoxicity).
  • Investigate off-target interactions via kinome-wide profiling or proteomics .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields for this compound across studies?

  • Methodology :

  • Compare reaction parameters (solvent, catalyst loading, purity of starting materials).
  • Reproduce conditions with inert atmosphere (N₂/Ar) to exclude oxidation side reactions.
  • Validate via independent synthesis and third-party characterization .

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